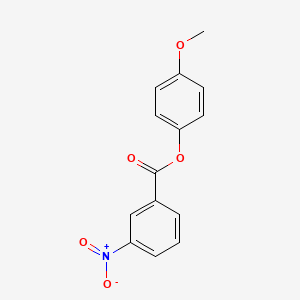

4-Methoxyphenyl 3-nitrobenzoate

Description

Nomenclature and Structural Representation of 4-Methoxyphenyl (B3050149) 3-nitrobenzoate

The precise naming and structural depiction of a chemical compound are crucial for unambiguous scientific communication. For 4-Methoxyphenyl 3-nitrobenzoate, the systematic nomenclature and structural details are as follows:

IUPAC Name: this compound

CAS Number: 36718-56-6 chemical-label.com

Molecular Formula: C₁₄H₁₁NO₅

The structure consists of a 4-methoxyphenyl group (an anisole (B1667542) derivative) connected via an ester linkage to a 3-nitrobenzoyl group. The nitro group (NO₂) is a strong electron-withdrawing group positioned meta to the ester linkage on its benzene (B151609) ring. The methoxy (B1213986) group (OCH₃) is an electron-donating group positioned para to the ester linkage on the other phenyl ring.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 36718-56-6 chemical-label.com |

| Molecular Formula | C₁₄H₁₁NO₅ |

Relevance of Nitrobenzoate and Methoxyphenyl Ester Scaffolds in Organic Chemistry Research

The two core structural motifs of this compound, the nitrobenzoate and the methoxyphenyl ester, are independently significant in organic chemistry research.

The nitrobenzoate scaffold is a valuable building block in organic synthesis. nih.gov The nitro group is a strong deactivating group for electrophilic aromatic substitution and directs incoming electrophiles to the meta position. It can also be readily reduced to an amino group, providing a gateway to a wide range of other functional groups and more complex molecules. nih.gov Nitroaromatic compounds are crucial intermediates in the production of pharmaceuticals, dyes, and agrochemicals. nih.gov Furthermore, the unique electronic and structural properties of nitrobenzoates have led to their investigation in materials science; for instance, certain nitrobenzoate crystals exhibit properties useful for applications like terahertz polarizers. researchgate.net

The methoxyphenyl scaffold , particularly as an ester, is prevalent in many biologically active compounds and natural products. The methoxy group can significantly influence a molecule's pharmacokinetic properties. The presence of methoxy groups has been identified as an important feature for compounds that act as efflux pump inhibitors, a mechanism related to overcoming antibiotic resistance. researchgate.net Moreover, the 4-methoxyphenyl (or p-anisyl) group is found in various compounds designed and synthesized as potential therapeutic agents, including dual inhibitors for tyrosine kinases like EGFR and VEGFR-2. nih.gov

| Scaffold | Key Features and Relevance | Referenced Applications |

|---|---|---|

| Nitrobenzoate | Strong electron-withdrawing group; directs meta substitution; reducible to amine; synthetic intermediate. nih.gov | Pharmaceuticals, Dyes, Agrochemicals nih.gov, Materials Science researchgate.net |

| Methoxyphenyl Ester | Common in bioactive molecules; influences pharmacokinetic properties; can be involved in efflux pump inhibition. researchgate.net | Therapeutic Agents (e.g., Kinase Inhibitors) nih.gov |

Historical Perspectives on the Investigation of Aryl Nitrobenzoates

The study of aryl nitrobenzoates is rooted in the broader history of aromatic chemistry, particularly electrophilic aromatic nitration, which is one of the most extensively studied organic reactions. nih.gov

The synthesis of simple nitrobenzoate esters, such as methyl 3-nitrobenzoate, through the nitration of the corresponding benzoate (B1203000) ester, is a classic and well-documented laboratory procedure. orgsyn.orgrsc.org Detailed methods for these syntheses were published in "Organic Syntheses," a collection of reliable chemical preparations, highlighting their long-standing importance in practical organic chemistry. orgsyn.org The traditional method for nitration involves a "mixed acid" approach using concentrated nitric and sulfuric acids, a technique that has been fundamental to the production of nitroaromatics on both laboratory and industrial scales for over a century. nih.govorgsyn.org

Research has also historically focused on the reactivity of these compounds. For example, the saponification (hydrolysis) of methyl m-nitrobenzoate to m-nitrobenzoic acid is another well-established procedure. orgsyn.org Over the decades, scientific investigation has expanded from basic synthesis and reactivity to more specialized areas. For instance, research into the biodegradation of nitrobenzoates by microorganisms began as early as the late 1950s. nih.gov More recently, a significant focus of research has been the development of milder and more selective nitrating agents to overcome the limitations and environmental concerns associated with the harsh conditions of traditional mixed-acid nitration. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

36718-56-6 |

|---|---|

Molecular Formula |

C14H11NO5 |

Molecular Weight |

273.24 g/mol |

IUPAC Name |

(4-methoxyphenyl) 3-nitrobenzoate |

InChI |

InChI=1S/C14H11NO5/c1-19-12-5-7-13(8-6-12)20-14(16)10-3-2-4-11(9-10)15(17)18/h2-9H,1H3 |

InChI Key |

MQWFODNELGHVGU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxyphenyl 3 Nitrobenzoate

Esterification Reactions Employing 3-Nitrobenzoic Acid and 4-Methoxyphenol (B1676288)

The most direct and commonly employed method for the synthesis of 4-methoxyphenyl (B3050149) 3-nitrobenzoate is the esterification of 3-nitrobenzoic acid with 4-methoxyphenol. This approach encompasses both traditional acid-catalyzed techniques and more modern dehydrative coupling methods.

Conventional Acid-Catalyzed Esterification Approaches

Classical Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, represents a foundational approach to synthesizing 4-methoxyphenyl 3-nitrobenzoate. Common catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The primary role of the acid catalyst is to protonate the carbonyl oxygen of the 3-nitrobenzoic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of 4-methoxyphenol. To drive the reaction equilibrium towards the product side, the removal of water, a byproduct of the reaction, is crucial. This is typically achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.

While this method is well-established, it can suffer from drawbacks such as harsh reaction conditions, long reaction times, and the potential for side reactions, particularly with sensitive substrates. The strong acidic environment and high temperatures can lead to the degradation of starting materials or the product.

Dehydrative Coupling Strategies for this compound Synthesis

To circumvent the issues associated with traditional acid catalysis, various dehydrative coupling agents have been employed to facilitate the esterification of 3-nitrobenzoic acid and 4-methoxyphenol under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

One of the most widely used coupling agents is dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). In this process, DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol, leading to the formation of the ester and dicyclohexylurea (DCU), a solid byproduct that can be removed by filtration. The Steglich esterification, which utilizes the DCC/DMAP system, is known for its high yields and mild reaction conditions, typically proceeding at room temperature.

Other carbodiimide-based reagents, such as N,N'-diisopropylcarbodiimide (DIC), offer the advantage of forming a urea (B33335) byproduct that is more soluble in common organic solvents, simplifying purification.

Table 1: Comparison of Dehydrative Coupling Reagents

| Coupling Reagent | Catalyst | Typical Solvent | Key Advantages | Key Disadvantages |

| Dicyclohexylcarbodiimide (DCC) | DMAP | Dichloromethane (DCM), Tetrahydrofuran (THF) | High yields, mild conditions | Solid byproduct (DCU) can complicate purification |

| N,N'-Diisopropylcarbodiimide (DIC) | DMAP | Dichloromethane (DCM), Dimethylformamide (DMF) | Soluble urea byproduct simplifies purification | |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | DMAP | Dichloromethane (DCM), Water | Water-soluble byproduct, suitable for aqueous media | More expensive than DCC |

Alternative Synthetic Routes to this compound

Beyond direct esterification, alternative synthetic strategies offer different avenues to access this compound, sometimes providing advantages in terms of reactivity and substrate scope.

Transesterification Protocols

Transesterification involves the reaction of an ester with an alcohol to produce a different ester. In the context of synthesizing this compound, this could involve reacting a simple alkyl ester of 3-nitrobenzoic acid, such as methyl 3-nitrobenzoate, with 4-methoxyphenol in the presence of a catalyst. Catalysts for transesterification can be acidic (e.g., sulfuric acid, p-toluenesulfonic acid) or basic (e.g., sodium methoxide, potassium carbonate). The reaction is driven to completion by removing the more volatile alcohol byproduct (in this case, methanol) by distillation.

This method can be particularly useful when the starting carboxylic acid is difficult to handle or when a large-scale synthesis is desired, as the starting alkyl esters are often readily available and inexpensive.

Synthesis via Acyl Chlorides or Anhydrides

A highly effective method for the synthesis of this compound involves the use of a more reactive derivative of 3-nitrobenzoic acid, such as 3-nitrobenzoyl chloride or 3-nitrobenzoic anhydride (B1165640). 3-Nitrobenzoyl chloride, which can be prepared by reacting 3-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is a highly electrophilic species.

The reaction of 3-nitrobenzoyl chloride with 4-methoxyphenol, typically carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, proceeds rapidly and often exothermically to yield the desired ester. The base serves to neutralize the hydrochloric acid (HCl) byproduct. This method, known as the Schotten-Baumann reaction, is generally high-yielding and applicable to a wide range of alcohols, including those that are sterically hindered or less reactive.

Similarly, 3-nitrobenzoic anhydride can be used as an acylating agent. While anhydrides are generally less reactive than acyl chlorides, they offer the advantage of not producing a corrosive HCl byproduct. The reaction with 4-methoxyphenol is also typically promoted by a base.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, catalyst, temperature, and reaction time.

For instance, in DCC-mediated couplings, the choice of solvent can significantly impact the reaction rate and the ease of purification. Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve the reactants, while allowing for the precipitation of the DCU byproduct.

The molar ratio of reactants and reagents is another crucial factor. In many esterification procedures, a slight excess of one of the reactants or the coupling agent may be used to ensure complete conversion of the limiting reagent.

Furthermore, the reaction temperature is carefully controlled to balance the rate of reaction with the potential for side reactions or degradation. While some methods, like those involving acyl chlorides, are rapid even at low temperatures, others, such as conventional acid-catalyzed esterification, may require elevated temperatures to proceed at a reasonable rate.

Table 2: Summary of Synthetic Methodologies and Typical Conditions

| Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Typical Yield |

| Acid-Catalyzed Esterification | 3-Nitrobenzoic acid, 4-Methoxyphenol | H₂SO₄ or p-TsOH | Toluene | Reflux | Moderate |

| DCC Coupling | 3-Nitrobenzoic acid, 4-Methoxyphenol | DCC, DMAP | DCM | Room Temperature | High |

| Acyl Chloride Route | 3-Nitrobenzoyl chloride, 4-Methoxyphenol | Pyridine or Triethylamine | DCM | 0 °C to Room Temperature | Very High |

| Transesterification | Methyl 3-nitrobenzoate, 4-Methoxyphenol | NaOCH₃ or H₂SO₄ | Excess 4-methoxyphenol | High Temperature | Variable |

Catalyst Screening and Loading Effects

The choice of catalyst is paramount in driving the esterification reaction towards high yields. While specific studies exclusively detailing catalyst screening for the synthesis of this compound are not extensively available in the public domain, data from analogous esterification reactions of substituted benzoic acids provide valuable insights.

Traditionally, strong mineral acids such as sulfuric acid (H₂SO₄) are employed as catalysts in Fischer esterification. For the synthesis of methyl 3-nitrobenzoate from 3-nitrobenzoic acid and methanol (B129727), concentrated sulfuric acid is a common choice. truman.edu The catalytic activity of H₂SO₄ lies in its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

The loading of the catalyst is a critical factor. In a typical procedure for the synthesis of methyl 3-nitrobenzoate, for every 20 mL of methanol, 1 mL of concentrated H₂SO₄ is used. truman.edu While effective, high loadings of mineral acids can lead to challenges in product purification and generate acidic waste streams, prompting research into alternative, more benign catalysts.

Recent advancements have explored the use of solid acid catalysts, which offer advantages in terms of separation, reusability, and reduced corrosion. Although specific data for the synthesis of this compound is limited, studies on similar systems can be informative.

Table 1: Catalyst Performance in the Esterification of Substituted Benzoic Acids (Illustrative Examples)

| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Reference |

| Conc. H₂SO₄ | 3-Nitrobenzoic Acid | Methanol | Not specified | truman.edu |

| Conc. H₂SO₄ | 4-Fluoro-3-nitrobenzoic Acid | Ethanol (B145695) | >95 (Microwave) | usm.my |

This table is illustrative and based on the synthesis of similar compounds due to the lack of specific data for this compound.

Solvent Effects and Reaction Medium Engineering

The solvent plays a crucial role in the synthesis of this compound, influencing reactant solubility, reaction kinetics, and the position of the equilibrium. In Fischer esterification, the removal of water, a byproduct of the reaction, is essential to drive the equilibrium towards the product side.

Often, an excess of the alcohol reactant (in this case, 4-methoxyphenol if it were a liquid) can serve as the solvent. However, given that 4-methoxyphenol is a solid at room temperature, an inert solvent is typically required. In the synthesis of methyl 3-nitrobenzoate, methanol is used in excess, acting as both a reactant and a solvent. truman.edu

For reactions involving solid alcohols, aprotic solvents capable of forming an azeotrope with water are advantageous for facilitating its removal. Toluene is a common choice for this purpose. The use of microwave irradiation in a sealed vessel has also been shown to be effective, allowing for the use of solvents like ethanol at temperatures above their boiling points, which can significantly accelerate the reaction. usm.my

The investigation of various solvents in the microwave-assisted synthesis of ethyl 4-fluoro-3-nitrobenzoate revealed that primary alcohols generally give higher yields compared to secondary and tertiary alcohols. usm.my This suggests that the steric hindrance of the alcohol plays a significant role in the reaction efficiency.

Table 2: Effect of Solvent on the Yield of Ethyl 4-fluoro-3-nitrobenzoate (Microwave Synthesis)

| Solvent (Alcohol) | Yield (%) |

| Methanol | 98 |

| Ethanol | >95 |

| n-Propanol | >95 |

| Isopropanol | 85 |

| t-Butanol | 20 |

Data from a study on a similar compound, ethyl 4-fluoro-3-nitrobenzoate, illustrating the impact of the alcohol/solvent on yield. usm.my

Temperature and Pressure Optimization

Temperature is a critical parameter in the synthesis of this compound. Generally, higher temperatures increase the reaction rate. In the conventional synthesis of methyl 3-nitrobenzoate, the reaction is heated to reflux for one hour. truman.edu

Microwave-assisted synthesis offers a powerful tool for temperature optimization. In the synthesis of ethyl 4-fluoro-3-nitrobenzoate, varying the temperature from 110°C to 150°C under sealed-vessel microwave conditions showed that the highest yields were obtained between 130-150°C. usm.my The optimized condition was determined to be 130°C for a total irradiation time of 15 minutes. usm.my

Pressure is typically not a major variable in standard laboratory-scale Fischer esterifications, which are often conducted at atmospheric pressure. However, in sealed-vessel microwave synthesis, the pressure will increase as the solvent is heated above its boiling point, which can contribute to accelerating the reaction.

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Metrics

A comparative analysis of different synthetic methodologies for producing this compound is essential for selecting the most efficient and environmentally benign approach. Key metrics for this evaluation include reaction yield, reaction time, and adherence to the principles of green chemistry.

Conventional methods using mineral acids often provide good yields but may require longer reaction times and generate significant waste. For instance, the synthesis of methyl 3-nitrobenzoate via conventional heating at reflux takes one hour. truman.edu In contrast, microwave-assisted synthesis can dramatically reduce reaction times to as little as 15 minutes while achieving excellent yields. usm.my

Green chemistry metrics provide a quantitative framework for assessing the environmental performance of a chemical process. Some key metrics include:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. For the esterification of 3-nitrobenzoic acid with 4-methoxyphenol, the atom economy is inherently high as the only byproduct is water.

E-Factor: Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a greener process. Methods that minimize the use of excess reagents and solvents will have a more favorable E-factor.

Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used to produce a certain mass of product. It provides a more holistic view of the process's environmental footprint.

Table 3: Illustrative Comparison of Synthetic Methods for Nitrobenzoate Esters

| Method | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Green Chemistry Considerations |

| Conventional Heating | Conc. H₂SO₄ | Methanol | Reflux | 1 hr | Not specified | Generates acidic waste, longer reaction time. |

| Microwave Synthesis | Conc. H₂SO₄ | Ethanol | 130 | 15 min | >95 | Rapid, high yield, potential for reduced solvent volume. |

This table provides a comparative overview based on data for similar nitrobenzoate esters. truman.eduusm.my

The development of synthetic routes utilizing recyclable solid acid catalysts and solvent-free or green solvent conditions would further enhance the green credentials of this compound synthesis. While specific data for this compound remains to be extensively published, the principles and findings from related esterifications provide a strong foundation for the development of efficient and sustainable synthetic methodologies.

Advanced Spectroscopic and Structural Characterization of 4 Methoxyphenyl 3 Nitrobenzoate

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry provides precise mass measurements, enabling the determination of the elemental composition of 4-Methoxyphenyl (B3050149) 3-nitrobenzoate and offering insights into its structural integrity through fragmentation analysis.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are employed for the analysis of 4-Methoxyphenyl 3-nitrobenzoate. In positive ion mode ESI-MS, the compound is expected to be detected primarily as the protonated molecule, [M+H]⁺. Given its molecular formula, C₁₄H₁₁NO₅, the exact mass of the neutral molecule is 273.0637 g/mol . Therefore, the high-resolution mass of the protonated species would be detected at m/z 274.0710. APCI would also be suitable, potentially yielding similar protonated molecules and offering complementary information, particularly for less polar analytes or different solvent systems. The high mass accuracy of HRMS allows for the confident confirmation of the elemental formula from the measured mass-to-charge ratio. In some cases, depending on the conditions and the presence of salts, adducts such as [M+Na]⁺ or [M+K]⁺ may also be observed.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation of this compound in the mass spectrometer provides a fingerprint that confirms its structure. The ester linkage is a primary site for cleavage. Common fragmentation patterns for esters involve the loss of the alkoxy or acyloxy group. libretexts.org

Key expected fragmentation pathways include:

Cleavage of the ester bond: The most prominent fragmentation would likely be the cleavage of the C-O bond of the ester linkage. This can occur in two ways:

Formation of the 3-nitrobenzoyl cation (m/z 166.0135) through the loss of a 4-methoxyphenoxy radical.

Formation of the 4-methoxyphenoxy cation (m/z 123.0497) through the loss of a 3-nitrobenzoyl radical.

Fragmentation of the 3-nitrobenzoyl moiety: The 3-nitrobenzoyl cation can further fragment. A characteristic loss for nitroaromatic compounds is the elimination of a nitro group (NO₂) or nitric oxide (NO). This would lead to daughter ions at m/z 120.0209 (loss of NO₂) and m/z 136.0182 (loss of NO). Further fragmentation could involve the loss of carbon monoxide (CO), a common fragmentation for acylium ions, leading to a phenyl cation at m/z 76.0313. nist.gov

Fragmentation of the 4-methoxyphenyl moiety: The 4-methoxyphenyl cation (m/z 123.0497) can undergo fragmentation through the loss of a methyl radical (•CH₃) to form a phenoxy cation radical at m/z 108.0211, or more commonly, the loss of a neutral formaldehyde (B43269) molecule (CH₂O) to yield a cyclopentadienyl (B1206354) cation at m/z 93.0335. researchgate.net

A summary of expected prominent ions in the HRMS/MS spectrum is provided in the table below.

| m/z (calculated) | Ion Formula | Description |

| 274.0710 | [C₁₄H₁₂NO₅]⁺ | Protonated molecule [M+H]⁺ |

| 166.0135 | [C₇H₄NO₃]⁺ | 3-nitrobenzoyl cation |

| 150.0186 | [C₇H₄NO₂]⁺ | Loss of an oxygen atom from the nitrobenzoyl part |

| 123.0497 | [C₇H₇O₂]⁺ | 4-methoxyphenyl cation |

| 120.0209 | [C₇H₄O]⁺ | Loss of NO₂ from the 3-nitrobenzoyl cation |

| 108.0211 | [C₆H₄O]⁺• | Loss of •CH₃ from the 4-methoxyphenyl cation |

| 76.0313 | [C₆H₄]⁺ | Phenyl cation from the 3-nitrobenzoyl moiety |

Single-Crystal X-ray Diffraction Studies of Solid-State Molecular Conformation and Packing

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds such as N-(4-methoxyphenyl)-nitrobenzenesulfonamides and methyl 4-hydroxy-3-nitrobenzoate allows for a detailed prediction of its solid-state characteristics. mdpi.commdpi.com

Crystallographic Data Collection and Refinement

For a compound like this compound, single crystals would be grown, likely through slow evaporation from a suitable solvent mixture. X-ray diffraction data would then be collected at a controlled temperature, often low temperatures like 100 or 170 K, to minimize thermal motion. mdpi.com The crystal system and space group would be determined, followed by structure solution and refinement. Based on similar molecules, it could crystallize in monoclinic or triclinic systems. mdpi.commdpi.com

A hypothetical crystallographic data table is presented below, based on typical values for similar organic molecules.

| Parameter | Hypothetical Value |

| Empirical formula | C₁₄H₁₁NO₅ |

| Formula weight | 273.24 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~7-9 |

| b (Å) | ~10-15 |

| c (Å) | ~12-18 |

| α (°) | 90 |

| β (°) | ~95-105 |

| γ (°) | 90 |

| Volume (ų) | ~1200-1500 |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | ~1.4-1.6 |

| R-factor | < 0.05 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, the molecules of this compound would be held together by a network of non-covalent interactions.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like O-H or N-H, weak C-H···O hydrogen bonds are expected to be significant. The oxygen atoms of the nitro group and the carbonyl group are strong acceptors, while the methoxy (B1213986) group's oxygen can also participate. mdpi.com Aromatic C-H groups can act as donors, forming a complex network of interactions that stabilize the crystal packing. researchgate.net

Other Interactions: Dipole-dipole interactions involving the polar nitro and ester groups would also play a crucial role in the molecular assembly.

Conformational Analysis and Torsional Angles

The orientation of the ester and nitro groups relative to their respective phenyl rings is also of interest. The ester group is likely to be nearly coplanar with the benzene (B151609) ring to maximize conjugation. The nitro group may be slightly twisted out of the plane of its attached ring. The methoxy group is also generally found to be close to coplanar with its benzene ring. iucr.org The specific values of these torsional angles will determine the final three-dimensional arrangement of the molecule in the crystal lattice.

Reaction Mechanisms and Reactivity Studies of 4 Methoxyphenyl 3 Nitrobenzoate

Hydrolysis Reactions of the Ester Linkage

The central ester bond in 4-Methoxyphenyl (B3050149) 3-nitrobenzoate is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base. The mechanism and rate of this reaction are significantly influenced by the electronic properties of the substituents on both aromatic rings.

Acid-catalyzed hydrolysis of esters typically proceeds via a multi-step mechanism. The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (4-methoxyphenol) regenerates the catalyst and yields 3-nitrobenzoic acid.

Base-catalyzed hydrolysis, or saponification, is a more common and often faster method for cleaving ester bonds. The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. oieau.fr This addition forms a tetrahedral intermediate. The intermediate then collapses, expelling the phenoxide leaving group (4-methoxyphenoxide), to form 3-nitrobenzoic acid, which is subsequently deprotonated by the base to form the carboxylate salt.

The reactivity in base-catalyzed hydrolysis is highly dependent on the electronic effects of the substituents. oieau.fr

The 3-Nitro Group : This strong electron-withdrawing group on the benzoic acid portion of the molecule makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion. acs.org This effect substantially increases the rate of hydrolysis compared to an unsubstituted benzoate (B1203000).

The 4-Methoxy Group : This electron-donating group on the phenoxy leaving group makes the 4-methoxyphenoxide a poorer leaving group compared to an unsubstituted phenoxide. However, the stability of the leaving group is also a factor.

Studies on similar substituted benzoates show a clear correlation between the electronic properties of substituents and the rate of hydrolysis, often quantified by the Hammett equation. semanticscholar.orgresearchgate.net The presence of an electron-withdrawing nitro group on the benzoate ring generally accelerates base-catalyzed hydrolysis, while an electron-releasing methoxy (B1213986) group on the phenyl ring slightly decreases the rate compared to an unsubstituted phenyl benzoate. oieau.fr

Table 1: Predicted Relative Effects of Substituents on Base-Catalyzed Hydrolysis Rate This interactive table illustrates the expected influence of the nitro and methoxy groups on the rate of hydrolysis compared to a reference ester, phenyl benzoate.

| Substituent Position | Group | Electronic Effect | Predicted Impact on Hydrolysis Rate |

| Benzoate Ring (meta) | -NO₂ | Electron-withdrawing | Accelerates |

| Phenoxy Ring (para) | -OCH₃ | Electron-donating | Slightly decelerates |

| Overall for Compound | - | Dominantly electron-withdrawing | Accelerated relative to Phenyl Benzoate |

Nucleophilic Aromatic Substitution (SNAr) on the Nitro-Substituted Benzene (B151609) Ring

The presence of a strong electron-withdrawing nitro group makes the 3-nitrobenzoate ring of the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr), although it lacks a conventional leaving group like a halide.

The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.orgchadsprep.com

Addition Step : A strong nucleophile attacks the electron-deficient aromatic ring at a carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this complex is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group. libretexts.org

Elimination Step : The aromaticity of the ring is restored by the departure of a leaving group.

For SNAr to occur on the nitro-benzoate ring of 4-Methoxyphenyl 3-nitrobenzoate, the attacking nucleophile would need to displace one of the existing substituents. Typically, good leaving groups like halides are required for this reaction to proceed efficiently. nih.gov While the ester group itself is not a typical leaving group in SNAr, under harsh conditions with very strong nucleophiles, substitution could theoretically occur, though it is not a common reaction pathway. The primary role of the nitro group is to activate the ring toward such an attack.

The feasibility and rate of an SNAr reaction are critically dependent on the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring. libretexts.org These groups serve two main purposes:

Ring Activation : They decrease the electron density of the aromatic ring, making it a better electrophile for the initial nucleophilic attack.

Intermediate Stabilization : They stabilize the negatively charged Meisenheimer complex through resonance or induction.

The nitro group (-NO₂) is one of the most powerful activating groups for SNAr. makingmolecules.com Its ability to delocalize the negative charge of the Meisenheimer intermediate is particularly effective when it is positioned ortho or para to the site of nucleophilic attack. libretexts.org In this compound, the nitro group is meta to the ester linkage. While it still deactivates the ring, its activating effect is less pronounced than if it were in an ortho or para position.

Table 2: Effectiveness of Activating Groups in SNAr Reactions This table ranks common activating groups and notes their ideal positions for activating a ring toward nucleophilic attack.

| Activating Group | Formula | Activating Strength | Ideal Position(s) |

| Nitro | -NO₂ | Strong | Ortho, Para |

| Cyano | -CN | Strong | Ortho, Para |

| Carbonyl (e.g., Ketone) | -COR | Moderate | Ortho, Para |

| Halogens (as leaving groups) | -F, -Cl, -Br, -I | (Leaving Group Ability) | N/A |

Electrophilic Aromatic Substitution on the Methoxyphenyl Moiety

In contrast to the electron-poor nitrobenzoate ring, the 4-methoxyphenyl ring is electron-rich and readily undergoes Electrophilic Aromatic Substitution (EAS). youtube.com The methoxy group (-OCH₃) dictates the reactivity and regioselectivity of this reaction.

The -OCH₃ group is a powerful activating group due to its ability to donate electron density to the aromatic ring via a resonance effect, which outweighs its inductive electron-withdrawing effect. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org

Furthermore, the methoxy group is an ortho, para-director. libretexts.org The resonance structures of anisole (B1667542) (methoxybenzene) show that the electron density donated by the oxygen atom is concentrated at the ortho and para positions. makingmolecules.com This directs incoming electrophiles to substitute at these positions. In the case of this compound, the para position is already occupied by the ester linkage, meaning electrophilic attack will be directed to the two equivalent ortho positions (C2 and C6) relative to the methoxy group.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. Due to the high reactivity of the methoxy-activated ring, these reactions can often be carried out under milder conditions than those required for benzene or deactivated rings. libretexts.org

Table 3: Expected Product Distribution for Nitration of the Methoxyphenyl Ring Based on data for the nitration of anisole (methoxybenzene), this table predicts the major products for an electrophilic substitution reaction on the 4-methoxyphenyl moiety of the target compound.

| Reactant Moiety | Electrophilic Reaction | Position of Substitution | Predicted Major Product(s) |

| 4-Methoxyphenyl | Nitration (HNO₃/H₂SO₄) | Ortho to -OCH₃ group | 4-Methoxyphenyl 2-nitro-3-nitrobenzoate |

Note: The existing ester and nitro groups on the other ring will have a negligible directing effect on the methoxyphenyl ring due to the separation.

Reduction Reactions of the Nitro Group

The nitro group of this compound is susceptible to reduction, a common transformation for nitroaromatic compounds. This reduction can be achieved through various methods, with catalytic hydrogenation being one of the most prevalent.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes to the corresponding anilines. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. reddit.comresearchgate.net For substrates containing other reducible functional groups, such as the ester in this compound, the choice of catalyst and reaction conditions is crucial to ensure chemoselectivity.

The general mechanism for the catalytic hydrogenation of a nitro group to an amine is believed to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. libretexts.org The reaction is highly exothermic and can be performed under relatively mild conditions. The presence of a methoxy group on the other ring is not expected to interfere with the reduction of the nitro group. benthamdirect.com

Table 2: Common Catalysts for Nitro Group Reduction

| Catalyst | Typical Conditions | Selectivity |

| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), RT, various solvents | High, generally good for nitro reduction in the presence of esters |

| Raney Nickel (Raney-Ni) | H₂ (high pressure), elevated temperature | High, but can sometimes affect other functional groups |

| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), RT, acidic or neutral media | High, very active catalyst |

This table presents common catalysts used for the hydrogenation of nitroarenes.

Chemoselective reduction of the nitro group in the presence of the ester functionality is a key consideration for this compound. While catalytic hydrogenation with catalysts like Pd/C is often selective for the nitro group, other reagents can also be employed. ingentaconnect.com

Iron-based catalysts in the presence of a silane (B1218182) reducing agent have been shown to be highly chemoselective for the reduction of nitro groups in molecules containing esters, ketones, and other functional groups. ingentaconnect.com Similarly, oxo-rhenium complexes with silanes have demonstrated high chemoselectivity for the reduction of aromatic nitro compounds without affecting ester groups. rsc.org These methods offer an alternative to traditional catalytic hydrogenation and can be advantageous in complex molecules.

Transesterification and Ester Exchange Reactions

The ester linkage in this compound can undergo transesterification or ester exchange reactions, where the 4-methoxyphenoxy group is replaced by another alkoxy group.

Transesterification reactions are typically catalyzed by acids or bases. wikipedia.org The mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. libretexts.orgbyjus.commasterorganicchemistry.com The departure of the leaving group, in this case, the 4-methoxyphenoxide ion, results in the formation of a new ester.

For the transesterification of aryl esters, such as this compound, various catalytic systems have been developed. Phosphotungstic acid has been reported as an effective catalyst for the transesterification of aryl benzoates. benthamdirect.com Alkali metal carbonates, such as potassium carbonate, have also been used to catalyze the transesterification of aryl esters with phenols. rsc.org

The reactivity in transesterification can be influenced by the electronic nature of the substituents on the aromatic rings. The electron-withdrawing nitro group on the benzoate ring would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Table 3: Catalytic Systems for the Transesterification of Aryl Esters

| Catalyst System | Reactants | Conditions |

| Phosphotungstic Acid | Aryl benzoate and alcohol | Environmentally benign conditions |

| Potassium Carbonate | Aryl ester and phenol | 120 °C, 1,4-dioxane |

| Acid Catalysts (e.g., H₂SO₄) | Ester and excess alcohol | Reversible, driven by excess alcohol |

| Base Catalysts (e.g., NaOCH₃) | Ester and alcohol | Formation of a more stable alkoxide |

This table outlines various catalytic systems that can be employed for the transesterification of aryl esters like this compound.

Equilibrium and Kinetic Studies

Direct equilibrium and kinetic data for the reactions of this compound are scarce. However, the principles governing the hydrolysis and transesterification of similar esters provide a framework for understanding its likely behavior.

The kinetics of alkaline hydrolysis of a wide range of substituted phenyl benzoates have been extensively studied. rsc.orgresearchgate.netresearchgate.net These studies often utilize Hammett plots to correlate reaction rates with the electronic properties of the substituents on both the benzoyl and the phenyl portions of the molecule.

For the hydrolysis of this compound, the reaction would proceed via a nucleophilic acyl substitution mechanism. In alkaline hydrolysis, the hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate and a phenoxide.

The rate of this reaction is influenced by the electronic effects of the substituents. The 3-nitro group on the benzoyl moiety is a strong electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This would be expected to increase the rate of hydrolysis compared to an unsubstituted phenyl benzoate. Conversely, the 4-methoxy group on the phenoxy leaving group is an electron-donating group. Electron-donating groups on the leaving group generally decrease the rate of hydrolysis by making the leaving group less stable (a stronger base).

Kinetic studies on other substituted phenyl benzoates have established these trends. For example, the alkaline hydrolysis of various meta-, para-, and ortho-substituted phenyl benzoates has been measured, and the rate constants have been correlated with Hammett substituent constants (σ). rsc.orgresearchgate.net It is consistently observed that electron-withdrawing substituents on the acyl group accelerate the reaction, while electron-donating substituents on the phenoxy group retard it.

Due to the lack of specific experimental data for this compound, a data table of its kinetic parameters cannot be provided. However, a representative table illustrating the effect of substituents on the hydrolysis of other phenyl benzoates can be constructed from available literature to demonstrate the expected trends.

Table 1: Illustrative Relative Rate Constants for Alkaline Hydrolysis of Substituted Phenyl Benzoates (Hypothetical Data Based on Known Trends)

| Acyl Substituent (at position 3) | Phenoxy Substituent (at position 4) | Expected Relative Rate |

| -NO₂ | -H | > 1 |

| -H | -H | 1 |

| -H | -OCH₃ | < 1 |

| -NO₂ | -OCH₃ | Likely > 1 (net effect) |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Photochemical Transformations of this compound

The photochemistry of this compound is expected to be dominated by the nitroaromatic chromophore. Nitroaromatic compounds are well-known to undergo a variety of photochemical transformations upon absorption of UV light. nih.govtandfonline.comrsc.org

Excited State Chemistry of Nitroaromatics

Upon absorption of a photon, a nitroaromatic molecule is promoted to an electronically excited singlet state (S₁). For many nitroaromatics, this is followed by very rapid and efficient intersystem crossing (ISC) to a triplet state (T₁). rsc.org The photochemistry of these compounds then proceeds from this triplet state.

The nature of the lowest excited triplet state is crucial in determining the subsequent photochemical pathways. Nitroaromatics can possess n,π* and π,π* triplet states. The n,π* state involves the promotion of a non-bonding electron from an oxygen atom of the nitro group to an antibonding π* orbital of the aromatic ring. The π,π* state involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. The relative energies of these states can be influenced by substituents on the aromatic ring and the solvent. nih.gov

For nitrobenzene (B124822) and its derivatives, the lowest triplet state is often of n,π* character. This state is known to be reactive in hydrogen abstraction reactions. tandfonline.com

Photorearrangement or Photoreduction Pathways

Given the structure of this compound, several photochemical pathways originating from the excited triplet state of the nitrobenzoyl moiety can be postulated.

Photoreduction: The excited triplet state of the nitro group can abstract a hydrogen atom from a suitable donor molecule (e.g., the solvent or another reactant). This initiates a sequence of reactions that can lead to the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. The presence of the electron-donating methoxy group on the other ring is unlikely to directly participate in this process unless it can act as an intramolecular hydrogen donor, which is structurally not feasible.

Photorearrangement: A characteristic photochemical reaction of some nitroaromatic compounds, particularly those with an ortho-substituent containing a C-H bond, is intramolecular hydrogen abstraction leading to rearrangement. For this compound, with the nitro group in the meta position, a direct intramolecular hydrogen abstraction from the ester group is not possible.

However, other photorearrangement pathways known for nitroaromatics could potentially occur. For instance, rearrangement of the nitro group to a nitrite (B80452) group, followed by cleavage to form a phenoxy radical and nitric oxide, is a known photochemical pathway for some nitroaromatics. nih.gov In the case of this compound, this could lead to the formation of a 3-(4-methoxyphenoxycarbonyl)phenoxy radical.

Another possibility is a photo-Fries type rearrangement, although this is more commonly observed for aryl esters themselves rather than being initiated by a separate chromophore. It is conceivable that excitation of the nitroaromatic portion could lead to energy transfer to the ester part of the molecule, but this is likely to be less efficient than the direct photochemistry of the nitro group.

Without specific experimental studies on this compound, the exact photochemical pathways and their efficiencies remain speculative. The primary photochemical event is almost certainly the excitation of the nitroaromatic system, leading to a reactive triplet state that can engage in intermolecular or intramolecular reactions.

Computational Chemistry and Theoretical Investigations of 4 Methoxyphenyl 3 Nitrobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure and geometry of molecules with a high degree of accuracy. For 4-Methoxyphenyl (B3050149) 3-nitrobenzoate, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in elucidating its fundamental properties.

Optimization of Ground State Geometries

The initial step in the computational analysis involves the optimization of the ground state geometry of 4-Methoxyphenyl 3-nitrobenzoate. This process seeks to find the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

The structure of this compound consists of a 4-methoxyphenyl group linked to a 3-nitrobenzoate group through an ester linkage. The optimization process would likely reveal a non-planar arrangement between the two aromatic rings due to the steric hindrance and the flexibility of the ester group. The key geometrical parameters obtained from such a calculation are presented in a hypothetical data table below, based on typical values for similar organic esters.

| Parameter | Calculated Value |

|---|---|

| C=O Bond Length (Ester) | ~1.21 Å |

| C-O Bond Length (Ester) | ~1.35 Å |

| O-C (Aryl) Bond Length | ~1.40 Å |

| C-N (Nitro) Bond Length | ~1.48 Å |

| N=O Bond Length (Nitro) | ~1.22 Å |

| Dihedral Angle (Phenyl-Ester) | Variable (dependent on conformer) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and electronic properties of a molecule. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring, specifically on the methoxy (B1213986) group and the phenyl ring. Conversely, the LUMO is anticipated to be centered on the electron-deficient 3-nitrobenzoate ring, particularly on the nitro group and the aromatic ring. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer (ICT) upon electronic excitation.

The calculated energies of these orbitals and the resulting energy gap are summarized in the following hypothetical table.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.8 eV |

| HOMO-LUMO Gap | ~ 3.7 eV |

This significant energy gap suggests that this compound is a relatively stable molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can also predict various spectroscopic parameters, which can be compared with experimental data for validation of the computational model.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated shifts would be expected to correlate well with experimental values, aiding in the assignment of signals in the NMR spectra. For instance, the protons of the methoxy group would be predicted to have a chemical shift around 3.8 ppm, while the aromatic protons would appear in the range of 7.0-8.5 ppm, with those on the nitro-substituted ring appearing at a higher chemical shift due to the electron-withdrawing nature of the nitro group.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies correspond to the different vibrational modes of the molecule. For this compound, characteristic vibrational frequencies would include the C=O stretching of the ester group (around 1720-1740 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and various C-H and C-C stretching and bending modes of the aromatic rings. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. researchgate.net

Ab Initio and Semi-Empirical Methods for Conformational Analysis and Energy Landscapes

While DFT is excellent for electronic properties, other computational methods like ab initio and semi-empirical methods are often employed for a broader exploration of the conformational landscape of flexible molecules like this compound.

Exploration of Conformational Space

The presence of rotatable single bonds, particularly within the ester linkage, allows this compound to exist in multiple conformations. A systematic conformational search can be performed by rotating the dihedral angles connecting the two aromatic rings and the ester group. This exploration helps to identify all possible low-energy conformers.

Relative Stabilities of Conformers

Once the various conformers are identified, their relative stabilities can be determined by calculating their energies. The conformer with the lowest energy is the most stable and is expected to be the most populated at equilibrium. The energy differences between the conformers provide insight into the flexibility of the molecule and the energy barriers for interconversion between different conformations.

Reaction Pathway and Transition State Calculations

Computational chemistry provides powerful tools to investigate the formation of this compound. By modeling the reaction at a quantum mechanical level, researchers can map out the most likely pathways, identify high-energy transition states, and understand the factors controlling the reaction's speed and outcome. The primary synthesis route involves the esterification or transesterification between a derivative of 3-nitrobenzoic acid and 4-methoxyphenol (B1676288).

Elucidation of Reaction Mechanisms via Potential Energy Surfaces

The mechanism of esterification, a nucleophilic acyl substitution, can be meticulously detailed by calculating the potential energy surface (PES). The PES is a multidimensional map that plots the energy of the molecular system as a function of the positions of its atoms. Key points on this surface—reactants, intermediates, transition states, and products—are identified and their energies calculated.

For the formation of this compound from 3-nitrobenzoyl chloride and 4-methoxyphenol, the reaction proceeds through a tetrahedral intermediate. Computational methods, particularly Density Functional Theory (DFT), are employed to model this pathway.

Reactant Complex Formation : Initially, the reactants, 3-nitrobenzoyl chloride and 4-methoxyphenol, approach each other to form a stable reactant complex, a small dip on the PES.

First Transition State (TS1) : As the hydroxyl oxygen of 4-methoxyphenol attacks the carbonyl carbon of the 3-nitrobenzoyl chloride, the system passes through a high-energy transition state. The geometry of this state is characterized by the partial formation of the new C-O bond and the beginning of the C-Cl bond cleavage.

Tetrahedral Intermediate : The system then relaxes into a metastable tetrahedral intermediate. This intermediate is a true minimum on the PES, though significantly higher in energy than the reactants or products.

Second Transition State (TS2) : The collapse of this intermediate to form the final product involves the expulsion of the leaving group (chloride). This process traverses a second transition state, which corresponds to the C-Cl bond breaking.

Product Complex Formation : Finally, the system settles into a product complex of this compound and hydrochloric acid, which then separate into the final, most stable products.

Studies on related transesterification reactions of substituted phenyl benzoates show that the nature of the substituents has a significant impact on the energies of these stationary points on the PES. researchgate.net The electron-withdrawing nitro group on the benzoyl fragment makes the carbonyl carbon more electrophilic, facilitating the initial nucleophilic attack.

Activation Energy Determinations

The activation energy (ΔG≠) is the energy difference between the reactants and the highest-energy transition state on the reaction pathway. It is the critical barrier that must be overcome for the reaction to occur and dictates the reaction rate. Computational chemistry allows for the precise calculation of these barriers.

In the context of the two-step mechanism described above, the rate-determining step is the one with the higher activation barrier. For many nucleophilic acyl substitutions, the formation of the tetrahedral intermediate (crossing TS1) is the rate-limiting step.

Theoretical calculations on analogous systems, such as the transesterification of 4-nitrophenyl benzoates, reveal that both enthalpic (ΔH≠) and entropic (ΔS≠) contributions are crucial. researchgate.net The Gibbs free energy of activation is determined by the equation ΔG≠ = ΔH≠ - TΔS≠.

Enthalpy of Activation (ΔH≠) : This relates to the energy required for bond breaking and formation and changes in electronic structure. The presence of the electron-withdrawing nitro group is expected to lower the enthalpic barrier by stabilizing the transition state.

Entropy of Activation (ΔS≠) : This relates to the change in disorder of the system as it moves from reactants to the transition state. When two reactant molecules combine to form a single transition state, there is typically a decrease in entropy (a negative ΔS≠), which makes the ΔG≠ less favorable (higher).

The table below presents hypothetical activation parameters for the formation of this compound based on trends observed in related systems. researchgate.net These values are typically calculated using DFT methods (like B3LYP) with an appropriate basis set.

| Parameter | Calculated Value (Conceptual) | Significance |

| ΔH≠ (Enthalpy of Activation) | 15 - 25 kcal/mol | Represents the energy barrier due to bond strain and electronic rearrangement. A positive value indicates an endothermic barrier. |

| ΔS≠ (Entropy of Activation) | -10 to -20 cal/mol·K | A negative value reflects the loss of translational and rotational freedom as two molecules combine into a single, more ordered transition state structure, making the reaction entropically unfavorable. |

| ΔG≠ (Gibbs Free Energy of Activation) @ 298 K | 18 - 31 kcal/mol | The overall free energy barrier determining the reaction rate. This value indicates a moderately slow reaction at room temperature, often requiring heat or a catalyst to proceed efficiently. |

This is an interactive data table. Click on the headers to learn more about each parameter.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations are excellent for detailing reaction mechanisms, they are computationally too expensive to simulate the behavior of molecules over longer timescales or in the presence of many solvent molecules. For this, Molecular Dynamics (MD) simulations are the tool of choice. MD simulations model the molecule using a classical force field and solve Newton's equations of motion to track the trajectory of every atom over time, revealing the molecule's dynamic behavior and its interactions with the environment.

Simulations in Various Solvent Environments

The choice of solvent can significantly influence the conformation of this compound and its interactions. MD simulations can explicitly model these effects by surrounding the solute molecule with a box of solvent molecules.

The simulation would typically investigate the following:

Solvation Shell Structure : The simulation can reveal how solvent molecules arrange themselves around the solute. In a polar protic solvent like ethanol (B145695), one would expect the solvent's hydroxyl groups to orient towards the polar nitro and ester groups of the solute. In an aprotic polar solvent like dimethylformamide (DMF), the negative end of the solvent dipole (the oxygen) would solvate the positive regions of the solute. researchgate.net

Dynamical Properties : Properties such as the diffusion coefficient of the molecule in different solvents can be calculated, providing insight into its mobility in solution.

The table below outlines the expected outcomes from MD simulations of this compound in different solvent environments.

| Solvent Type | Example Solvent | Expected Conformational Behavior | Expected Solvation Effects |

| Polar Protic | Ethanol | More extended conformations may be favored to maximize interactions with the solvent. | Strong hydrogen bonding interactions between ethanol's -OH group and the solute's nitro and carbonyl oxygen atoms. A well-defined solvation shell forms. |

| Polar Aprotic | Acetonitrile | A wide range of conformations is accessible, with dipole-dipole interactions playing a key role. | Solvation is driven by dipole-dipole interactions. Solvent molecules orient to align their dipoles with the solute's polar functional groups. |

| Non-Polar | Hexane | More compact, folded conformations may be preferred to minimize unfavorable interactions with the non-polar solvent and maximize intramolecular π-stacking. | Weak van der Waals interactions dominate. The solvent does not form a structured shell around the polar parts of the solute. |

This is an interactive data table. Explore the expected behaviors in different solvent types.

Analysis of Intermolecular Interactions in Solution

At higher concentrations or in certain solvent conditions, molecules of this compound will interact with each other. MD simulations are ideal for studying the nature and strength of these intermolecular forces, which are crucial for understanding properties like solubility and aggregation.

The key non-covalent interactions that would be analyzed include:

π-π Stacking : The two electron-rich aromatic rings (the methoxyphenyl group and the nitrophenyl group) can stack on top of each other. The nitro group makes its attached ring electron-deficient, which can lead to favorable parallel-displaced or T-shaped stacking interactions with the electron-rich methoxyphenyl ring of a neighboring molecule. Computational studies on related nitroaromatic compounds confirm the importance of these interactions in their crystal structures. researchgate.net

Dipole-Dipole Interactions : The ester and nitro groups impart a significant dipole moment to the molecule. These dipoles can align in an anti-parallel fashion between adjacent molecules, leading to strong, stabilizing electrostatic interactions.

A Radial Distribution Function (RDF) analysis from an MD trajectory can quantify these interactions by showing the probability of finding a certain atom type at a given distance from another. For example, plotting the RDF between the centers of the aromatic rings would reveal peaks at specific distances corresponding to stable π-stacked configurations.

Advanced Applications and Derivatization Strategies for 4 Methoxyphenyl 3 Nitrobenzoate in Chemical Research

4-Methoxyphenyl (B3050149) 3-nitrobenzoate as a Synthetic Intermediate for Complex Molecules

The unique electronic and steric properties of 4-methoxyphenyl 3-nitrobenzoate make it a valuable starting material for the synthesis of more complex molecular architectures. Its two primary functional handles—the nitro group and the ester linkage—can be selectively manipulated to introduce further complexity.

In the realm of multi-step organic synthesis, this compound serves as a key building block. The presence of a nitro group on the benzoate (B1203000) ring significantly influences its reactivity. The nitro group is a strong electron-withdrawing group, rendering the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution under certain conditions. More commonly, the nitro group can be readily reduced to an amino group, which then opens up a vast array of synthetic possibilities.

The reduction of the nitro group to form 4-methoxyphenyl 3-aminobenzoate (B8586502) is a pivotal transformation. This can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon, or chemical reduction using reagents like tin(II) chloride or indium in the presence of ammonium (B1175870) chloride. mdpi.com The resulting 3-aminobenzoate derivative is a valuable intermediate for the synthesis of dyes, pharmaceuticals, and other functional materials. wikipedia.org

Furthermore, the ester linkage can be hydrolyzed under either acidic or basic conditions to yield 3-nitrobenzoic acid and 4-methoxyphenol (B1676288). orgsyn.org This cleavage allows for the separate functionalization of the two aromatic components, providing a divergent approach to a variety of target molecules. For instance, the liberated 3-nitrobenzoic acid can be used in the synthesis of other esters or amides, while the 4-methoxyphenol can be employed in ether synthesis or electrophilic aromatic substitution reactions. prepchem.com

A plausible synthetic route to this compound itself involves the Fischer esterification of 3-nitrobenzoic acid with 4-methoxyphenol in the presence of a strong acid catalyst, such as sulfuric acid. truman.edu Alternatively, the reaction could be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net

The transformation of this compound into its amino derivative is particularly significant for the synthesis of heterocyclic compounds. 3-Aminobenzoic acid and its esters are well-known precursors to a variety of heterocyclic systems. nih.govresearchgate.net

For example, the amino group can be diazotized and subsequently converted to a variety of other functional groups, or it can participate in cyclization reactions. Condensation of the 3-amino group with a 1,3-dicarbonyl compound can lead to the formation of quinoline (B57606) derivatives. Similarly, reaction with a β-keto ester can yield dihydroquinolone structures.

The presence of the ester functionality offers another handle for cyclization. For instance, intramolecular amidation between the amino group (after reduction of the nitro group) and the ester could potentially be induced to form lactam structures, although this would require activation of the ester or harsh reaction conditions. More practically, the aminobenzoic acid moiety can be used as a building block in the synthesis of benzodiazepines and other pharmacologically relevant heterocycles. nih.gov The versatility of aminobenzoic acids as building blocks highlights the potential of this compound as a precursor in the synthesis of diverse heterocyclic scaffolds. researchgate.net

Development of Novel Derivatives and Analogues of this compound

The structural framework of this compound allows for extensive modification to fine-tune its chemical and physical properties. These modifications can be broadly categorized into variations on the phenyl rings and alterations to the ester linkage.

The two phenyl rings of this compound offer multiple sites for the introduction of new functional groups.

On the 4-methoxyphenyl ring: The methoxy (B1213986) group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the positions ortho to the methoxy group (C3 and C5). For instance, nitration of the 4-methoxyphenyl ring would likely yield 4-methoxy-3-nitrophenyl 3-nitrobenzoate, further increasing the electron-withdrawing character of the molecule.

On the 3-nitrophenyl ring: The nitro group is a deactivating, meta-directing group. Further electrophilic substitution on this ring would be challenging but would be expected to occur at the C5 position. Conversely, the reduction of the nitro group to an amine would activate the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the amino group. The resulting amino group can also be a site for derivatization, such as through acylation or alkylation. google.com

Table 1: Hypothetical Derivatives of this compound with Varied Substitution Patterns

| Derivative Name | Modification | Potential Property Change |

| 4-Methoxyphenyl 3-amino-5-nitrobenzoate | Nitration of the 3-nitrophenyl ring | Increased electron deficiency, altered reactivity |

| 3-Bromo-4-methoxyphenyl 3-nitrobenzoate | Bromination of the 4-methoxyphenyl ring | Increased steric hindrance, altered electronic properties |

| 4-Methoxyphenyl 3-acetamidobenzoate | Reduction of nitro group followed by acetylation | Introduction of a hydrogen bond donor, altered solubility |

| 4-Hydroxyphenyl 3-nitrobenzoate | Demethylation of the methoxy group | Increased polarity, potential for further derivatization at the hydroxyl group |

The ester linkage is a critical component of the molecule's structure and can be replaced with other functional groups to create analogues with different stabilities and properties. mdpi.compressbooks.pub

One common modification is the conversion of the ester to an amide. This can be achieved by first hydrolyzing the ester to 3-nitrobenzoic acid and then coupling it with an appropriate amine. The resulting N-substituted-3-nitrobenzamide would have different hydrogen bonding capabilities and generally increased stability towards hydrolysis compared to the parent ester. mdpi.com

Another possibility is the formation of a thioester by reacting 3-nitrobenzoyl chloride (derived from 3-nitrobenzoic acid) with a thiol. Thioesters are more reactive towards nucleophiles than their ester counterparts and can be useful in certain bioconjugation strategies.

The stability and reactivity of the ester can also be fine-tuned. For example, replacing the ester with a more sterically hindered one could increase its resistance to hydrolysis. acs.org Conversely, introducing electron-withdrawing groups on the phenyl rings can make the ester more susceptible to nucleophilic attack.

Table 2: Analogues of this compound with Modified Linkages

| Analogue Name | Linkage Modification | Key Property Difference from Ester |

| N-(4-methoxyphenyl)-3-nitrobenzamide | Amide linkage | Increased stability, hydrogen bond donor capability |

| S-(4-methoxyphenyl) 3-nitrobenzothioate | Thioester linkage | Increased reactivity towards nucleophiles |

| 4-Methoxyphenyl 3-nitrobenzamide | Isosteric replacement | Altered geometric and electronic properties |

Catalytic Applications and Ligand Design Incorporating this compound Motifs

While this compound itself is not a catalyst, its structural motifs can be incorporated into the design of ligands for transition metal catalysis. The presence of both electron-rich (4-methoxyphenyl) and electron-poor (3-nitrophenyl) aromatic rings, along with the potential for introducing coordinating heteroatoms, makes this scaffold an interesting starting point for ligand development. nih.gov

For instance, the 4-methoxyphenyl group is a common feature in phosphine (B1218219) ligands used in cross-coupling reactions. The electron-donating methoxy group can enhance the electron density on the phosphorus atom, which in turn influences the catalytic activity of the metal center.

The 3-nitrophenyl group, after reduction to an amine, can be used to create bidentate or tridentate ligands. The amino group can be further functionalized to introduce other coordinating atoms, such as phosphorus or sulfur. The resulting ligands could have interesting electronic properties due to the interplay between the electron-donating amino group and the electron-withdrawing ester functionality (or its derivatives).

The meta-substitution pattern of the benzoate ring can also be exploited in ligand design. Meta-terphenyl frameworks have been used to create ligands with specific bite angles and steric environments, which can influence the selectivity of catalytic reactions. case.edu By analogy, the 1,3-disubstituted benzene (B151609) ring of this compound could serve as a core for the construction of novel pincer-type ligands. These ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenation, and oxidation. bohrium.comresearchgate.net

Exploration in Materials Science Research (e.g., Polymer Precursors, Liquid Crystals)

The unique electronic and structural characteristics of this compound make it an interesting candidate for materials science research, particularly in the development of polymers and liquid crystals.

Although direct polymerization of this compound has not been reported, its structure provides handles for its incorporation into polymer chains. One approach involves the chemical modification of the existing functional groups. For instance, the nitro group can be reduced to an amine, and the methoxy group can be demethylated to a hydroxyl group. These resulting amino and hydroxyl functionalities are common reactive sites for polymerization reactions, such as the formation of polyamides, polyimides, or polyesters.

Another strategy could involve introducing polymerizable groups, such as vinyl or acrylate (B77674) moieties, onto one of the aromatic rings through further chemical synthesis. These "reactive mesogens" could then be polymerized to form liquid crystal polymer networks. rug.nl

The elongated, somewhat rigid structure of this compound suggests that it, or its derivatives, could exhibit liquid crystalline properties. Liquid crystals are states of matter that have properties between those of a conventional liquid and those of a solid crystal. Research on related compounds supports this hypothesis. For example, a series of compounds, the 4-[{[4-({6-[4-(4-methoxyphenyl)phenyl]hexyl}oxy)phenyl]methylidene}amino] phenyl 4-alkyloxybenzoates, which contain a methoxybiphenyl unit, have been shown to exhibit nematic and twist-bend nematic liquid crystal phases. whiterose.ac.ukelsevierpure.com The presence of the methoxyphenyl group in this compound is a key structural feature that could promote such mesophase behavior.

The nitro group can also play a significant role in the formation of liquid crystalline phases through strong dipole-dipole interactions and by influencing molecular packing. Studies on halogen-bonded fluorescent liquid crystals have shown that nitro-substituted stilbenes can form mesophases, with the fluorescence behavior being linked to the liquid crystalline phase transitions. beilstein-journals.org This suggests that the nitro group in this compound could be exploited to tune not only the liquid crystalline properties but also to introduce other functionalities like fluorescence.

Table 1: Liquid Crystal Properties of a Related Methoxybiphenyl Series (MeOB6OIBeOm) whiterose.ac.ukelsevierpure.com

| Compound (m) | Transition Temperatures (°C) |

| 1 | NTB 126.5 N 149.0 I |

| 2 | NTB 125.5 N 143.0 I |

| 3 | NTB 124.0 N 138.5 I |

| 4 | NTB 123.0 N 135.0 I |

| 5 | NTB 121.5 N 132.0 I |

| 6 | NTB 120.0 N 129.5 I |

| 7 | NTB 118.5 N 127.5 I |

| 8 | NTB 117.0 N 125.5 I |

| 9 | NTB 115.5 N 124.0 I |

| 10 | N 122.5 I |

| (NTB = Twist-Bend Nematic, N = Nematic, I = Isotropic Liquid) |

Supramolecular Chemistry Involving this compound

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a rich field for the application of this compound. The distinct electronic nature of its two aromatic rings makes it an ideal candidate for participating in host-guest interactions.

The nitrobenzoate moiety of the molecule is known to participate in host-guest chemistry. Research has demonstrated that p-nitrobenzoate can act as a guest, binding within the cavity of a supramolecular cage complex through aromatic stacking interactions. researchgate.net This indicates that the 3-nitrobenzoate portion of this compound could similarly be encapsulated by a suitable host molecule.

Conversely, derivatives of this compound could be designed to act as hosts. By incorporating this molecule into a larger macrocyclic structure, a cavity could be created that is lined by both the electron-rich methoxyphenyl and electron-poor nitrophenyl units. This would create a host with a unique electronic environment capable of selectively binding guest molecules based on their electronic properties. The study of host-guest complexes of nitro-substituted N-alkylbenzoaza-18-crowns-6 further supports the role of the nitro group in modulating the complexing ability of macrocycles. researchgate.net The design of such host molecules could draw inspiration from cyclotetrabenzoin esters, which have been shown to host thin guest molecules within their cavities. nih.gov

Self-Assembly Studies

Extensive research has been conducted to understand the self-assembly of molecules, a process where molecules adopt a defined arrangement without guidance from an external source. However, a thorough review of available scientific literature reveals a notable absence of specific studies focused on the self-assembly of this compound.

Investigations into the supramolecular chemistry of closely related compounds have been reported. For instance, studies on the crystal structures of various nitrobenzoate derivatives and methoxyphenyl-containing compounds have provided insights into the non-covalent interactions that govern their solid-state packing. These interactions typically include hydrogen bonds, π-π stacking, and van der Waals forces.

Green Chemistry Principles Applied to 4 Methoxyphenyl 3 Nitrobenzoate Research

Environmentally Benign Synthetic Routes

Traditional methods for synthesizing esters like 4-Methoxyphenyl (B3050149) 3-nitrobenzoate often rely on harsh reagents and solvents. Green chemistry seeks to replace these with more environmentally friendly alternatives.

Catalyst-Free Esterification: The direct esterification of 4-methoxyphenol (B1676288) with 3-nitrobenzoic acid, known as Fischer esterification, typically requires a strong acid catalyst. However, research into catalyst-free methods is gaining traction. One such approach is mechanochemical synthesis, where mechanical force, often through ball milling, is used to drive the reaction without the need for a catalyst or solvent. This method has been successfully applied to the synthesis of other esters and presents a promising green alternative for producing 4-Methoxyphenyl 3-nitrobenzoate. rsc.orgnih.govacs.org

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to chemical catalysts. Lipases, in particular, are widely used for ester synthesis. The enzymatic synthesis of this compound could be achieved by reacting 4-methoxyphenol and 3-nitrobenzoic acid (or a simple ester thereof) in the presence of an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435). nih.govmdpi.com This approach often proceeds under mild conditions and can reduce the formation of byproducts. Research on the lipase-catalyzed preparation of other nitrophenyl esters has demonstrated the feasibility of this method. nih.gov